Hydroxynefazodone
Overview
Description
Hydroxynefazodone is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone. It shares similar biological activity and elimination half-life (1.5 to 4 hours) with nefazodone . This compound is known for its role in contributing significantly to the pharmacological effects of nefazodone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxynefazodone involves multiple steps, starting from the parent compound nefazodone. The primary synthetic route includes the hydroxylation of nefazodone, which can be achieved through various chemical reactions involving specific reagents and conditions. The detailed synthetic pathways are often proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Hydroxynefazodone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its phenyl and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Hydroxynefazodone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of nefazodone.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its potential therapeutic effects and side effects in the treatment of depression.
Industry: Utilized in the development of new antidepressant drugs and in pharmacokinetic studies.
Mechanism of Action
Hydroxynefazodone exerts its effects primarily through its action on the serotonergic system. It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibits pre-synaptic serotonin reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors, thereby enhancing serotonergic neurotransmission . The compound also has moderate effects on norepinephrine reuptake and weak antagonistic effects on alpha-adrenergic receptors .
Comparison with Similar Compounds
Nefazodone: The parent compound, sharing similar pharmacological properties.
Trazodone: Another phenylpiperazine antidepressant with a similar mechanism of action.
Mirtazapine: An antidepressant with a different chemical structure but similar effects on serotonin and norepinephrine systems.
Uniqueness: Hydroxynefazodone is unique due to its specific hydroxylated structure, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Unlike other similar compounds, this compound has a shorter elimination half-life and may have different side effect profiles .
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQYGXMUUBRBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913420 | |
Record name | Hydroxynefazodone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98159-82-1 | |
Record name | Hydroxynefazodone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98159-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxynefazodone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098159821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxynefazodone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYNEFAZODONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325402PVUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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